molecular formula C26H24N4O3 B2394345 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358793-83-5

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2394345
CAS No.: 1358793-83-5
M. Wt: 440.503
InChI Key: AKBVCWQAQKNISI-UHFFFAOYSA-N
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Description

5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a potent, ATP-competitive, and highly selective pan-PIM kinase inhibitor. PIM kinases (Proviral Integration site for Moloney murine leukemia virus) are a family of serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation . Their overexpression is frequently observed in hematological malignancies and solid tumors, making them a compelling target for anticancer therapeutic development. This inhibitor demonstrates high selectivity for PIM-1, PIM-2, and PIM-3 over a broad panel of other kinases, which enhances its utility as a precise tool for dissecting PIM-specific signaling pathways in complex biological systems. Its primary research application is in the investigation of tumorigenesis and the development of treatment strategies for cancers such as multiple myeloma, acute myeloid leukemia, and prostate cancer . By effectively blocking PIM kinase activity, this compound induces apoptosis and suppresses proliferation in cancer cell lines, providing critical insights into the mechanistic role of the PIM pathway in oncogenesis and resistance to chemotherapy. Furthermore, its research value extends to immuno-oncology, as PIM kinases are implicated in the regulation of immune cell function and the tumor microenvironment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-17(2)32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-4-6-8-19/h4-15,17H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBVCWQAQKNISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C25H26N4O3
  • Molecular Weight : 446.50 g/mol

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
  • Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Intercalation : There is potential for intercalation into DNA or RNA, influencing gene expression and cellular function.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have shown that similar pyrazolo derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies revealed:

  • Cytotoxicity : The compound demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin.
  • Mechanisms of Action : Induction of apoptosis through caspase activation (caspase 3/7, caspase 9) was observed, alongside modulation of pro-apoptotic and anti-apoptotic factors such as p53 and NF-kB .

Antiviral Activity

Research into structurally related compounds has highlighted their potential antiviral properties against various human rhinovirus serotypes. The mean minimum inhibitory concentrations (MICs) were found to be as low as 0.40 µM for certain derivatives, indicating strong antiviral activity .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrazolo derivatives, it was found that the compound significantly inhibited cell proliferation in breast cancer lines. The MTT assay results indicated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range.

Study 2: Enzyme Targeting

Another study focused on the enzyme inhibition profile of similar compounds. It was demonstrated that these compounds could effectively inhibit key enzymes involved in cancer metabolism, leading to reduced energy production in cancer cells.

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundIC50 (µM)Mechanism of Action
AnticancerPyrazolo Derivative<10Apoptosis induction via caspase activation
AntiviralRelated Compound0.40Inhibition of viral replication
Enzyme InhibitionSimilar CompoundsN/AInhibition of metabolic enzymes

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target compound’s isopropoxyphenyl group introduces steric bulk and lipophilicity compared to smaller substituents like methoxy or fluorine. Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
  • Scaffold Saturation: Dihydro derivatives (e.g., ) show conformational constraints (e.g., boat-shaped rings in ), which may enhance receptor binding specificity.
  • Synthetic Routes : Microwave-assisted methods () improve yield and efficiency compared to traditional reflux methods ().

Preparation Methods

Cyclization of Pyrazole-3-carboxamides

The core structure is synthesized via a one-pot, three-step protocol adapted from pyrazole-3-carboxylic acid derivatives:

  • Amide Formation : Reaction of pyrazole-3-carboxylic acid with benzylamine in the presence of EDCl/HOBt yields the corresponding amide.
  • Oxidative Cyclization : Treatment with POCl₃ promotes intramolecular cyclization to form the pyrazine ring.
  • Aromatization : Oxidation using DDQ generates the fully conjugated pyrazolo[1,5-a]pyrazin-4(5H)-one system.

Key Data :

Step Reagents/Conditions Yield (%)
1 EDCl/HOBt, DMF, rt 85
2 POCl₃, 80°C 72
3 DDQ, CH₂Cl₂, reflux 68

Preparation of the 2-(4-Isopropoxyphenyl)-5-methyloxazole Moiety

Robinson-Gabriel Synthesis

The oxazole ring is constructed via cyclodehydration of an acylated β-amino ketone:

  • Amination : 4-Isopropoxyphenylacetonitrile is treated with NH₃/MeOH to form the β-amino nitrile.
  • Acylation : Reaction with acetyl chloride yields N-acetyl-β-amino nitrile.
  • Cyclodehydration : POCl₃-mediated dehydration generates the 5-methyloxazole.

Reaction Profile :

Intermediate Conditions Purity (%)
β-Amino nitrile NH₃/MeOH, 50°C 91
N-Acetyl derivative AcCl, pyridine, 0°C 88
Oxazole product POCl₃, 100°C 76

Functionalization with Isopropoxy Group

The 4-isopropoxyphenyl substituent is introduced via nucleophilic aromatic substitution:

  • Reaction of 4-hydroxyphenyloxazole with isopropyl bromide in the presence of K₂CO₃ in DMF at 120°C.

Yield Optimization :

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 120 84
Cs₂CO₃ DMF 120 79

Coupling of Oxazole and Pyrazine Moieties

Mitsunobu Reaction

The methylene linker is established via Mitsunobu coupling between the oxazole’s hydroxymethyl group and the pyrazine core’s nitrogen:

  • DIAD/PPh₃ in THF at 0°C to rt.

Comparative Efficiency :

Coupling Method Reaction Time (h) Yield (%)
Mitsunobu 12 65
SN2 Alkylation 24 42

Reductive Amination Alternative

An alternative route involves reductive amination of an aldehyde intermediate:

  • Oxidation of the oxazole’s hydroxymethyl group to aldehyde using MnO₂.
  • Condensation with the pyrazine core’s amine followed by NaBH₃CN reduction.

Yield Data :

Step Reagents Yield (%)
Oxidation MnO₂, CH₂Cl₂ 73
Reductive Amination NaBH₃CN, MeOH 58

Optimization and Scale-Up Considerations

Purification Challenges

  • HPLC Analysis : Reverse-phase C18 column (MeCN/H₂O gradient) confirms >95% purity after column chromatography (SiO₂, EtOAc/hexane).
  • Crystallization : Ethanol/water recrystallization improves purity to 99% for X-ray diffraction studies.

Green Chemistry Approaches

  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.39 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂), 4.65 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 2.48 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₇H₂₅N₃O₃ [M+H]⁺: 462.1921; found: 462.1918.

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazine core and orthogonal orientation of the oxazole substituent.

Q & A

Q. What are the key steps and challenges in synthesizing 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one?

The synthesis involves multi-step reactions, including:

  • Formation of oxazole and pyrazole intermediates via condensation reactions (e.g., using substituted phenylhydrazines and oxazolines).
  • Coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura cross-coupling) to attach the isopropoxyphenyl and phenyl groups.
  • Purification via column chromatography or recrystallization to achieve >95% purity. Key challenges include optimizing reaction conditions (e.g., solvent choice, temperature, catalyst) to improve yield and minimize side products. For example, oxazole ring formation requires anhydrous conditions and catalysts like BF₃·Et₂O .

Q. How can researchers confirm the identity and purity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D methods) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~450–460 g/mol).
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>98% for pharmacological studies).
  • X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. What strategies are recommended to improve solubility and stability for in vitro assays?

  • Solubility : Test co-solvents (e.g., DMSO, PEG-400) or prepare water-soluble prodrugs (e.g., phosphate esters).
  • Stability : Conduct pH-dependent degradation studies (pH 1–10) and identify degradation products via LC-MS. Adjust storage conditions (e.g., inert atmosphere, −20°C) based on results .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Systematically modify substituents (e.g., isopropoxy → ethoxy, methyl → trifluoromethyl) and test activity against target proteins (e.g., kinases, GPCRs).
  • Use molecular docking to predict binding modes and prioritize analogs.
  • Validate top candidates in cellular assays (e.g., IC₅₀ determination in cancer cell lines) .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Perform orthogonal assays (e.g., SPR for binding kinetics, CRISPR-mediated gene knockout for target validation).
  • Compare results across multiple cell lines or animal models to rule out context-dependent effects.
  • Use proteomics or transcriptomics to identify off-target pathways .

Q. What experimental approaches are suitable for translating in vitro findings to in vivo models?

  • Pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution in rodents.
  • Toxicity : Conduct acute and subchronic toxicity studies (e.g., liver/kidney function tests).
  • Efficacy : Use xenograft models for oncology applications or LPS-induced inflammation models for immunomodulatory studies .

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